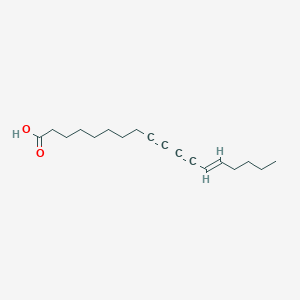
Exocarpic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exocarpic acid is a natural product found in Nanodea muscosa and Sarcophyte sanguinea with data available.
Scientific Research Applications
Antimycobacterial Activity
Exocarpic acid, derived from Exocarpos latifolius, exhibits specific antimycobacterial activity. It effectively inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis, a crucial pathway in the bacterium's survival and pathogenicity. This unique mechanism of action highlights its potential in treating tuberculosis (Koch et al., 2010). Another study confirmed exocarpic acid as the major active component against Mycobacterium tuberculosis H37Ra, offering a new avenue for antimycobacterial drug development (Koch et al., 2009).
Reactive Oxygen Species Metabolism
Research on apple exocarp demonstrated that treatments like acibenzolar-S-methyl and dehydroepiandrosterone influence reactive oxygen species metabolism, impacting processes such as hydrogen peroxide content and the activities of various enzymes. This study contributes to understanding the biochemical dynamics of fruit exocarp under different treatments (Li et al., 2020).
Biosorption Properties
Citrus limon peel (exocarp) has been used for the biosorption of uranium(VI) from aqueous solutions. This research underscores the potential of fruit exocarps as effective, sustainable materials for removing hazardous substances from water (Šabanović et al., 2018).
Gene Expression in Fruit Exocarp
A study on sweet cherry exocarp revealed that its development involves regulated activities of many genes. This genomic analysis provides insights into processes like cuticle deposition, cell wall metabolism, and sugar transport, critical for fruit quality and shelf life (Alkio et al., 2014).
Antibacterial Activity
Exocarpic acid has shown promising activity against various oral pathogenic bacteria. This finding from the Thesium chinense Turcz highlights its potential application in treating oral infectious diseases (Liu et al., 2018).
properties
Product Name |
Exocarpic acid |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(E)-octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20)/b6-5+ |
InChI Key |
ACHMRCSARDWYGC-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/C#CC#CCCCCCCCC(=O)O |
SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
synonyms |
E-octadeca-13-ene-9,11-diynoic-acid exocarpic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
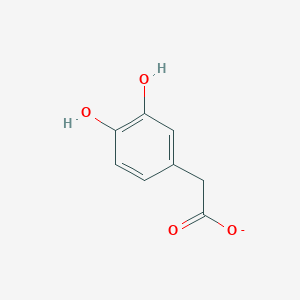
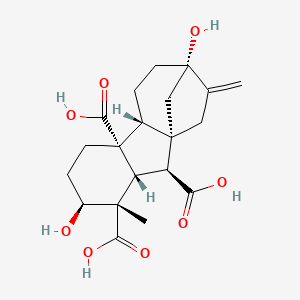
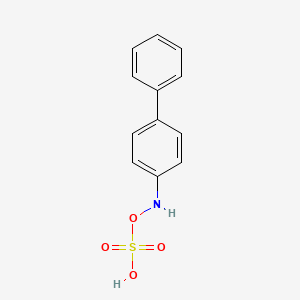

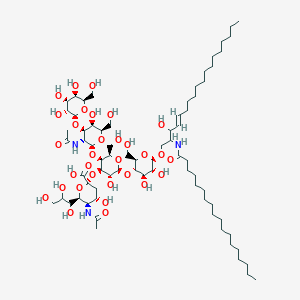
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
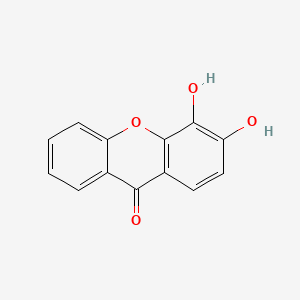
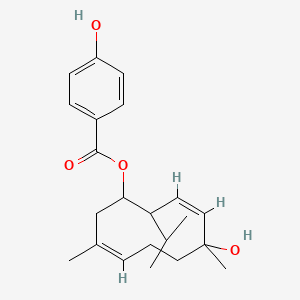
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)
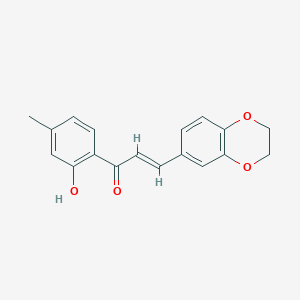
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)